(R)-1-(3-Pyridyl)ethanol
Overview
Description
®-1-(3-Pyridyl)ethanol is a chiral secondary alcohol with a pyridine ring attached to the ethanol moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. The presence of the chiral center makes it valuable for enantioselective synthesis and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-(3-Pyridyl)ethanol can be synthesized through several methods. One common approach is the asymmetric reduction of the corresponding ketone, 3-pyridyl methyl ketone, using chiral catalysts or biocatalysts. For instance, the asymmetric reduction can be achieved using Rhodotorula mucilaginosa CCTCC M2014255 resting cells, which provide high enantioselectivity and yield .
Industrial Production Methods
Industrial production of ®-1-(3-Pyridyl)ethanol often involves the use of biocatalysts due to their high specificity and efficiency. The process typically includes the fermentation of microorganisms that express the necessary enzymes for the reduction of 3-pyridyl methyl ketone to ®-1-(3-Pyridyl)ethanol. This method is advantageous as it operates under mild conditions and is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding ketone, 3-pyridyl methyl ketone, using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced further to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 3-pyridyl methyl ketone
Reduction: 3-pyridyl ethane
Substitution: 3-pyridyl ethyl chloride
Scientific Research Applications
®-1-(3-Pyridyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Pyridyl)ethanol primarily involves its interaction with enzymes, particularly alcohol dehydrogenases. These enzymes catalyze the oxidation of the alcohol to the corresponding ketone, which can then participate in various metabolic pathways. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic transformation .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Pyridyl)ethanol: The enantiomer of ®-1-(3-Pyridyl)ethanol, which has similar chemical properties but different biological activities due to its chirality.
3-Pyridyl methyl ketone: The oxidized form of ®-1-(3-Pyridyl)ethanol, used as an intermediate in various chemical syntheses.
3-Pyridyl ethane: The fully reduced form of ®-1-(3-Pyridyl)ethanol, which lacks the hydroxyl group.
Uniqueness
®-1-(3-Pyridyl)ethanol is unique due to its chiral nature, which makes it valuable for enantioselective synthesis. Its ability to undergo various chemical transformations also adds to its versatility in synthetic applications.
Properties
IUPAC Name |
(1R)-1-pyridin-3-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUEBURHKSKDG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444915 | |
Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7606-26-0 | |
Record name | (αR)-α-Methyl-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7606-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(pyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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